molecular formula C13H16N2O3S B2486407 1-(tert-butyl)-4-(phenylsulfonyl)-1,3-dihydro-2H-imidazol-2-one CAS No. 282109-00-6

1-(tert-butyl)-4-(phenylsulfonyl)-1,3-dihydro-2H-imidazol-2-one

Cat. No.: B2486407
CAS No.: 282109-00-6
M. Wt: 280.34
InChI Key: ALFRCHMXCHECMZ-UHFFFAOYSA-N
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Description

1-(tert-butyl)-4-(phenylsulfonyl)-1,3-dihydro-2H-imidazol-2-one is a useful research compound. Its molecular formula is C13H16N2O3S and its molecular weight is 280.34. The purity is usually 95%.
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Scientific Research Applications

  • Organic Synthesis and Catalysis :

    • Baeckvall et al. (1993) demonstrated the use of tert-butyl peroxide in the epoxidation of 2-(phenylsulfonyl) 1,3-dienes, leading to regioselective monoepoxides. This research highlights the utility of tert-butyl compounds in organic synthesis (Baeckvall, Ericsson, Juntunen, Nájera, & Yus, 1993).
    • Guinchard, Vallée, and Denis (2005) described the preparation of tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, which serve as N-(Boc)-protected nitrones in reactions with organometallics, demonstrating their potential as building blocks in organic synthesis (Guinchard, Vallée, & Denis, 2005).
  • Material Science and Fluorescence Studies :

    • Huang et al. (2014) synthesized bipolar materials for thermally activated delayed fluorescence based on tert-butyl and phenylsulfonylphenyl groups, highlighting their photophysical and electrochemical properties (Huang et al., 2014).
    • Liu et al. (2015) created blue thermally activated delayed fluorescence molecules using bis(phenylsulfonyl)benzene, showing the significance of tert-butyl groups in developing high-efficiency luminescent materials (Liu et al., 2015).
  • Chemical Kinetics and Catalysis :

    • Elavarasan, Kondamudi, and Upadhyayula (2011) studied the kinetics of phenol alkylation using tert-butyl alcohol and sulfonic acid functional ionic liquid catalysts. Their work contributes to understanding the catalytic processes involving tert-butyl compounds (Elavarasan, Kondamudi, & Upadhyayula, 2011).
  • Pharmaceutical Chemistry and Chemical Transformations :

    • Yang, Pan, and List (2009) worked on the synthesis of tert-butyl phenyl(phenylsulfonyl)methylcarbamate by asymmetric Mannich reaction, a process relevant to the synthesis of pharmaceutically active compounds (Yang, Pan, & List, 2009).
  • Environmental Chemistry and Sensor Development :

    • Emandi, Flanagan, and Senge (2018) developed fluorescent imidazole-based chemosensors for the detection of cyanide and mercury ions, highlighting the role of tert-butyl groups in sensor development (Emandi, Flanagan, & Senge, 2018).

Properties

IUPAC Name

5-(benzenesulfonyl)-3-tert-butyl-1H-imidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3S/c1-13(2,3)15-9-11(14-12(15)16)19(17,18)10-7-5-4-6-8-10/h4-9H,1-3H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALFRCHMXCHECMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C=C(NC1=O)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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